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9H-Carbazole-9-methanol, 3-nitro-

Cat. No.: B1660669
CAS No.: 81326-64-9
M. Wt: 242.23 g/mol
InChI Key: ASUDFRIQMUWKAH-UHFFFAOYSA-N
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Description

Contextualization of Carbazole (B46965) Frameworks in Contemporary Chemical Research

Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, featuring two six-membered benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.orgnih.gov This rigid and electron-rich architecture makes carbazole and its derivatives highly versatile building blocks in modern chemical research. rsc.org They are particularly prominent in materials science for developing organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). rsc.orgtandfonline.comresearchgate.net

The utility of carbazoles stems from several key properties:

Good hole-transporting capabilities: Their electron-rich nature facilitates the movement of positive charge carriers (holes). rsc.orgresearchgate.net

High thermal and electrochemical stability: The fused ring system imparts significant stability, which is crucial for device longevity. rsc.orgresearchgate.net

High photoluminescence quantum yield: Many carbazole derivatives are efficient light emitters. rsc.orgtandfonline.com

Tunable properties: The carbazole nucleus can be easily functionalized at various positions (notably the 3, 6, and 9 positions), allowing for the fine-tuning of its electronic and optical properties. researchgate.netmdpi.com

These characteristics have made carbazole-based materials subjects of intense research for creating everything from advanced displays to efficient solar energy converters. tandfonline.comrsc.org

Significance of Nitrated Carbazole Analogues in Organic Synthesis and Functional Materials

The introduction of a nitro group (–NO₂) to the carbazole framework dramatically alters its electronic properties. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govwikipedia.org This strong electron-withdrawing nature has several important consequences:

Modification of Electronic Properties: Attaching a nitro group to the electron-rich carbazole core creates a push-pull system. This can lead to significant changes in the molecule's absorption and emission spectra, making it useful for creating dyes and pigments. tandfonline.com

Facilitation of Nucleophilic Aromatic Substitution: The presence of a nitro group deactivates the aromatic ring towards electrophilic attack but facilitates nucleophilic substitution, opening up different synthetic pathways. wikipedia.org

Precursors in Organic Synthesis: The nitro group can be readily reduced to an amino group (–NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to compounds like 3-aminocarbazoles, which are valuable precursors for a wide range of biologically active molecules and functional materials. researchgate.net

Applications in Functional Materials: Nitrated aromatic compounds are studied for their potential in creating materials with specific functions, including those used for photocatalysis and fluorescence-based detection of other chemicals. bohrium.comacs.org For instance, the nitro group's ability to quench fluorescence is a key mechanism in sensors designed to detect nitroaromatic compounds, which are often components of explosives. bohrium.comacs.org

Molecular Architecture and Systematic Nomenclature of 9H-Carbazole-9-methanol, 3-nitro-

The molecular architecture of "9H-Carbazole-9-methanol, 3-nitro-" is defined by three key features built upon the carbazole parent structure:

Carbazole Core: The base is the tricyclic 9H-carbazole ring system. wikipedia.org

Methanol (B129727) Group at N-9: A methanol group (–CH₂OH) is attached to the nitrogen atom, which is at position 9 of the carbazole ring.

Nitro Group at C-3: A nitro group (–NO₂) is substituted on the carbazole ring at position 3.

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). tlu.eewikipedia.org The name 9H-Carbazole-9-methanol, 3-nitro- precisely describes this structure. The "9H" indicates the position of the hydrogen on the nitrogen in the parent carbazole molecule. stackexchange.com The substituents are then named and numbered according to their position on the ring.

Below is a data table summarizing the key identifiers for this specific compound.

PropertyValue
IUPAC Name (3-nitro-9H-carbazol-9-yl)methanol
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
CAS Number 1797116-69-5

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O3 B1660669 9H-Carbazole-9-methanol, 3-nitro- CAS No. 81326-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrocarbazol-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-8-14-12-4-2-1-3-10(12)11-7-9(15(17)18)5-6-13(11)14/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDFRIQMUWKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416801
Record name 9H-Carbazole-9-methanol, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81326-64-9
Record name 9H-Carbazole-9-methanol, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Molecular Transformations of 9h Carbazole 9 Methanol, 3 Nitro

Chemical Transformations at the Carbazole (B46965) Ring System

The carbazole ring system, with its electron-rich nature, is amenable to various modifications. The presence of a deactivating nitro group at the 3-position significantly influences the reactivity of the aromatic core, directing further functionalization.

Further Functionalization of the Nitro Group

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of a nitro group on a carbazole ring is a well-established transformation. For instance, 3-nitro-N-ethylcarbazole can be effectively reduced to 3-amino-9-ethylcarbazole (B89807) using reagents like stannous chloride in hydrochloric acid or sodium sulfide. acs.orgresearchgate.net This transformation is crucial as the resulting amino group opens up a plethora of further derivatization possibilities.

The newly formed amino group can undergo a wide range of reactions. For example, it can be acylated, alkylated, or used in the construction of new heterocyclic rings. The reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate can lead to either the acylation product, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, or the condensation product, ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]-2-butenoate, depending on the reaction conditions. Furthermore, the amino group can be protected, for instance, by reacting with di-tert-butyl dicarbonate (B1257347) to form a Boc-protected amine, which allows for selective reactions at other positions of the molecule. nih.gov

Table 1: Examples of Nitro Group Reduction in Carbazole Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-nitro-N-ethylcarbazoleSnCl2·2H2O, conc. HCl, 92°C, 3h3-Amino-N-ethylcarbazole82 acs.org
3-nitro-N-ethylcarbazoleNa2S3-Amino-N-ethylcarbazoleNot specified researchgate.net
3-nitro-N-ethylcarbazoleH2, Ni on inert carrier, chlorinated aromatic solvent, ~125°C, 50-300 p.s.i.g.3-Amino-N-ethylcarbazoleHigh nih.gov

Substitutions at Unoccupied Ring Positions and Stereocontrol

The introduction of new substituents onto the carbazole ring is a key strategy for modulating its electronic properties. The directing effect of the existing nitro group is a critical consideration in electrophilic aromatic substitution reactions. The nitro group is a strong deactivating and meta-directing group. koreascience.krnih.govorganic-chemistry.org Therefore, in electrophilic substitution reactions on a 3-nitrocarbazole system, the incoming electrophile would be expected to substitute at positions meta to the nitro group, which are the 2- and 4-positions, as well as positions on the other benzene (B151609) ring (5 and 7).

It is important to note that the N-substituent can also influence the regioselectivity of substitution. However, the strong directing effect of the nitro group is expected to be the dominant factor. Stereocontrol is generally not a primary concern in these aromatic substitution reactions unless chiral reagents or catalysts are employed.

Modifications of the 9-Methanol Moiety

The 9-methanol group provides another avenue for derivatization, allowing for the attachment of various side chains and functional groups through reactions of the hydroxyl group.

Esterification and Etherification Reactions

The hydroxyl group of the 9-methanol moiety can readily undergo esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid or base catalyst. While specific examples for 9H-Carbazole-9-methanol, 3-nitro- are not documented, the general principles of esterification are well-established.

Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These reactions allow for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the solubility and other physical properties of the parent molecule.

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol of the 9-methanol group can be oxidized to an aldehyde (9-formylcarbazole derivative) or further to a carboxylic acid (9-carboxymethylcarbazole derivative) using appropriate oxidizing agents. For example, the oxidation of 9H-carbazole-9-ethanol to the corresponding aldehyde has been reported. Conversely, the hydroxyl group can be removed through reduction to yield the corresponding 9-methyl derivative. The reduction of a hydroxymethyl group can be achieved through various methods, including conversion to a tosylate or halide followed by reduction with a hydride reagent like lithium aluminum hydride. The reduction of 9-ethylcarbazole-3-carboxaldehyde via a Wolff-Kishner reduction to give 9-ethyl-3-methylcarbazole has been documented, showcasing a method to convert a carbonyl to a methyl group on the carbazole scaffold. orgsyn.org

Formation of Polymeric and Supramolecular Architectures Incorporating 9H-Carbazole-9-methanol, 3-nitro- Units

The bifunctional nature of 9H-Carbazole-9-methanol, 3-nitro-, with reactive sites on both the carbazole ring and the N-substituent, makes it a potentially valuable monomer for the synthesis of polymers and a building block for supramolecular assemblies.

Carbazole-containing polymers are of significant interest due to their unique photophysical and electronic properties, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. koreascience.kr The derivatization of the 3- and 9-positions of the carbazole unit allows for fine-tuning of the polymer's properties. For instance, polymers can be synthesized through polycondensation reactions involving functionalized carbazole monomers. The synthesis of blue-emitting polymers containing carbazole units in the main chain has been achieved through palladium-catalyzed polycondensation of aniline (B41778) with 3,6-dibromocarbazole (B31536) derivatives. koreascience.kr

Furthermore, the ability of carbazole derivatives to engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them excellent candidates for the construction of supramolecular architectures. The self-assembly of carbazole-cored molecules can lead to the formation of well-ordered nanostructures with interesting chiroptical properties. acs.org The presence of both a nitro group (an electron acceptor) and a potential hydrogen-bonding hydroxyl group in 9H-Carbazole-9-methanol, 3-nitro- could facilitate the formation of charge-transfer complexes and hydrogen-bonded networks, leading to complex supramolecular structures.

Synthesis of Hybrid Carbazole-Based Compounds and Conjugates from 9H-Carbazole-9-methanol, 3-nitro-

Research into carbazole-based hybrids typically involves the functionalization of the carbazole core at various positions, often starting with precursors that possess more reactive functional groups or different substitution patterns. For instance, studies have shown the synthesis of complex carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids originating from 3-amino-9-ethylcarbazole. nih.gov In these syntheses, the amino group at the 3-position serves as a key reactive site for building the hybrid molecule.

Another common strategy involves the derivatization of carbazole at the 9-position with moieties other than a simple hydroxymethyl group. For example, new carbazole derivatives have been synthesized starting from 2-(9H-carbazol-9-yl)acetohydrazide, where the acetohydrazide group provides a versatile handle for creating a variety of conjugates. nih.gov Similarly, other research describes the synthesis of new 9H-carbazole derivatives starting from 3-acetyl-9-ethyl carbazole. uobaghdad.edu.iqresearchgate.net

While the direct derivatization of the hydroxymethyl group of 9H-Carbazole-9-methanol, 3-nitro- is not described, the synthesis of other 9-substituted carbazoles provides some insight into potential, though currently hypothetical, reaction pathways. For example, the synthesis of carbazol-9-yl-methanol itself is known, and it is noted to be stable in alkaline alcoholic solutions. mdpi.com This suggests that derivatization of the hydroxyl group, if desired, would likely need to be conducted under specific pH conditions to avoid unwanted side reactions.

Furthermore, the synthesis of various 3-nitro-9-alkyl-carbazoles has been reported, but these methods typically involve the nitration of a 9-alkyl-carbazole or the alkylation of 3-nitro-9H-carbazole, rather than starting with the 9-hydroxymethyl derivative. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 9h Carbazole 9 Methanol, 3 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural determination of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assessment of 9H-Carbazole-9-methanol, 3-nitro-. High-field NMR spectrometers offer superior resolution and sensitivity, which is essential for unambiguously resolving the signals of the various protons and carbons in the complex aromatic and aliphatic regions of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 9H-Carbazole-9-methanol, 3-nitro- is expected to exhibit distinct signals corresponding to the aromatic protons on the carbazole (B46965) core, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The presence of the electron-withdrawing nitro group at the 3-position significantly influences the chemical shifts of the protons on that aromatic ring, generally shifting them to a lower field (higher ppm values). The protons on the unsubstituted aromatic ring would appear at relatively higher fields. The N-CH₂OH group will show a characteristic singlet for the methylene protons, and the hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent dependent. For comparison, in the related compound 1-nitro-9H-carbazole, the aromatic protons resonate in the range of δ 7.26–8.37 ppm, with the proton adjacent to the nitro group being the most deshielded. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbazole ring system will display a number of signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded. The carbons of the N-CH₂OH group will appear in the aliphatic region, with the methylene carbon signal being readily identifiable. For instance, in 1-nitro-9H-carbazole, the carbon chemical shifts are observed between δ 111.6 and 139.7 ppm. researchgate.net

Expected ¹H and ¹³C NMR Data for 9H-Carbazole-9-methanol, 3-nitro- (Illustrative)

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H-1~8.2-8.4~120-125
H-2~7.8-8.0~118-122
H-4~8.8-9.0~125-130
H-5~7.4-7.6~110-115
H-6~7.2-7.4~120-125
H-7~7.5-7.7~125-130
H-8~8.0-8.2~110-115
N-CH₂-OH~5.5-5.7~60-65
N-CH₂-OH~4.8-5.2 (broad s)-
C-3-~145-150
C-4a-~140-145
C-4b-~122-127
C-5a-~120-125
C-8a-~140-145
C-9a-~125-130

Note: The chemical shifts are illustrative and based on general principles and data from related carbazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

To unequivocally assign all proton and carbon signals and to determine the complete bonding framework and stereochemistry, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For 9H-Carbazole-9-methanol, 3-nitro-, COSY would be instrumental in tracing the connectivity of the protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, correlations from the N-CH₂ protons to the adjacent carbons of the carbazole ring (C-4a and C-5a) would confirm the position of the methanol substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the through-space interactions and confirming the three-dimensional structure.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of 9H-Carbazole-9-methanol, 3-nitro-.

While solution-state NMR provides information about the molecule's structure in a specific solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the crystalline state. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique used for organic solids. By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, different polymorphic forms of 9H-Carbazole-9-methanol, 3-nitro- could be identified and characterized. Studies on related compounds like 4-methyl-2-nitroacetanilide have demonstrated the utility of solid-state NMR in conjunction with computational methods for studying polymorphism. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 9H-Carbazole-9-methanol, 3-nitro-, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present. For instance, an electrically conductive thin-film of poly(9H-carbazol-9-yl) methanol has been synthesized and characterized, providing some insight into the expected spectral features. researchgate.net

Expected FTIR Absorption Bands for 9H-Carbazole-9-methanol, 3-nitro-

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchHydroxyl
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂)
~1600-1450C=C stretchAromatic ring
~1520 and ~1340N-O asymmetric and symmetric stretchNitro group (NO₂)
~1330-1250C-N stretchAromatic amine
~1050C-O stretchPrimary alcohol

The precise positions and intensities of these bands provide a unique fingerprint for the molecule, useful for identification and quality control.

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For 9H-Carbazole-9-methanol, 3-nitro-, the Raman spectrum would be particularly useful for characterizing the carbazole ring system and the C-C backbone. The symmetric stretching of the nitro group would also be expected to give a strong Raman signal. The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry serves as a cornerstone in the analytical characterization of 9H-Carbazole-9-methanol, 3-nitro-, providing definitive confirmation of its molecular formula and invaluable insights into its structural framework through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental composition of 9H-Carbazole-9-methanol, 3-nitro-. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 9H-Carbazole-9-methanol, 3-nitro-, the exact mass is a critical parameter for its definitive identification.

Theoretical calculations based on the molecular formula C₁₃H₁₀N₂O₃ predict a specific monoisotopic mass. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value that closely matches this theoretical prediction, often within a few parts per million (ppm). This high level of accuracy provides strong evidence for the presence of the target compound and rules out other potential isobaric interferences.

Table 1: Theoretical vs. Expected Experimental HRMS Data for 9H-Carbazole-9-methanol, 3-nitro-

ParameterValue
Molecular FormulaC₁₃H₁₀N₂O₃
Theoretical Monoisotopic Mass242.0691 u
Expected Adducts (Positive Ion Mode)[M+H]⁺, [M+Na]⁺
Expected m/z for [M+H]⁺243.0764
Expected m/z for [M+Na]⁺265.0583

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is employed to elucidate the structural connectivity of 9H-Carbazole-9-methanol, 3-nitro-. In an MS/MS experiment, the precursor ion, typically the protonated molecule [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation pattern that serves as a structural fingerprint.

Table 2: Plausible Fragmentation Pathways for 9H-Carbazole-9-methanol, 3-nitro- in MS/MS

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossStructural Interpretation
243.0764212.0599CH₂OHLoss of the hydroxymethyl group
243.0764197.0715NO₂Loss of the nitro group
243.0764167.0708CH₂OH + NO₂Sequential loss of hydroxymethyl and nitro groups

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic absorption and emission spectroscopy are powerful techniques to probe the photophysical properties of 9H-Carbazole-9-methanol, 3-nitro-, revealing information about its electronic structure and excited-state dynamics.

UV-Vis Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. The resulting spectrum provides insights into the electronic transitions occurring within the molecule. For 9H-Carbazole-9-methanol, 3-nitro-, the UV-Vis spectrum is expected to be dominated by absorptions arising from π-π* transitions within the carbazole aromatic system and n-π* transitions associated with the nitro group.

The presence of the electron-withdrawing nitro group and the hydroxymethyl substituent on the carbazole core is expected to modulate the energies of these transitions compared to unsubstituted carbazole. The spectrum would likely exhibit characteristic absorption bands, and the positions and intensities of these bands are sensitive to the solvent polarity, providing further information about the nature of the electronic transitions.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Properties

Fluorescence and phosphorescence spectroscopy investigate the emission of light from a molecule after it has been electronically excited. These techniques provide information about the de-excitation pathways of the excited states. Carbazole derivatives are known for their emissive properties, and the introduction of a nitro group, a well-known fluorescence quencher, is expected to significantly influence the luminescence of 9H-Carbazole-9-methanol, 3-nitro-.

Fluorescence arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), while phosphorescence originates from the radiative decay from the lowest triplet excited state (T₁) to the ground state. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band. The presence of the nitro group may lead to efficient intersystem crossing from the singlet to the triplet state, potentially enhancing phosphorescence at the expense of fluorescence, especially at low temperatures in a rigid matrix.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf for 9H-Carbazole-9-methanol, 3-nitro- would involve comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield under identical experimental conditions.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray diffraction (XRD) stands as the most definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders to gain insights into crystal structure, phase purity, and other material properties.

Single-Crystal X-ray Diffraction:

The "gold standard" for structural determination, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions. For 9H-Carbazole-9-methanol, 3-nitro-, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a solvent from a saturated solution of the purified compound.

While direct crystallographic data for 9H-Carbazole-9-methanol, 3-nitro- is not extensively reported, analysis of closely related carbazole derivatives provides a strong precedent for the expected structural features. For instance, the crystal structure of 1-Nitro-9H-carbazole reveals a nearly planar carbazole ring system, with the nitro group only slightly tilted from this plane. nih.govresearchgate.net In the crystal, molecules of 1-Nitro-9H-carbazole form dimers through N—H···O hydrogen bonds. nih.govresearchgate.net

Similarly, the analysis of 9-Butyl-3-nitro-9H-carbazole showed that the nitro group is inclined to its attached benzene (B151609) ring by 4.4 (2)°. researchgate.net Its n-butyl group adopts an extended conformation nearly perpendicular to the carbazole plane. researchgate.net In the crystal structure of 2-nitro-3-phenyl-9H-carbazole, two independent molecules are present in the asymmetric unit, with the phenyl rings twisted relative to the carbazole system. nih.gov

For 9H-Carbazole-9-methanol, 3-nitro-, a single-crystal XRD analysis would be expected to reveal:

The precise bond lengths and angles of the carbazole core, the C9-methanol bond, and the C3-nitro group.

The planarity of the carbazole ring system.

The orientation of the methanol and nitro substituents relative to the carbazole plane.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the methanol substituent and the nitro group, which would heavily influence the crystal packing.

A hypothetical table of crystallographic data that could be obtained for 9H-Carbazole-9-methanol, 3-nitro- is presented below, based on data for analogous compounds like 1-Nitro-9H-carbazole. researchgate.net

Parameter Expected Value Range
Crystal SystemMonoclinic or Triclinic
Space GroupP21/n or P-1
a (Å)8 - 11
b (Å)5 - 10
c (Å)15 - 18
α (°)90 (for Monoclinic) or 65-90 (for Triclinic)
β (°)95 - 105
γ (°)90 (for Monoclinic) or 80-90 (for Triclinic)
Volume (ų)650 - 1000
Z (molecules/unit cell)2 or 4
Calculated Density (g/cm³)1.3 - 1.5

Powder X-ray Diffraction (PXRD):

Powder XRD is a valuable tool for the bulk characterization of a crystalline material. It is used to identify the crystalline phase, assess purity, and can even be used for quantitative analysis of mixtures. A PXRD pattern of a bulk sample of 9H-Carbazole-9-methanol, 3-nitro- would serve as a unique fingerprint for this specific crystalline form. Any crystalline impurities would be detectable as additional peaks in the diffractogram. This technique is also crucial for monitoring phase transformations that may occur under different conditions, such as temperature or pressure changes.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are indispensable for separating components of a mixture and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive organic compounds like 9H-Carbazole-9-methanol, 3-nitro-. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent).

For purity assessment, a reversed-phase HPLC method would likely be employed. A C18 column is a common choice for the stationary phase, offering good retention for aromatic compounds like carbazoles. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. sielc.com The retention time of the main peak would be characteristic of 9H-Carbazole-9-methanol, 3-nitro-, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

A typical HPLC method for a related compound, 9-Nitroso-9H-carbazole, utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A hypothetical HPLC analysis report for 9H-Carbazole-9-methanol, 3-nitro- might look as follows:

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~ 5.8 min
Purity (by area %) > 99%

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the methanol group in 9H-Carbazole-9-methanol, 3-nitro- might require derivatization to increase its volatility and thermal stability, GC-MS can provide valuable information about its purity and molecular weight.

In a GC-MS analysis, the sample is vaporized and separated in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a characteristic fragmentation pattern.

For the related compound 9H-Carbazole, 9-methyl-3-nitro-, GC-MS data is available and shows a molecular ion peak (m/z) at 226, corresponding to its molecular weight. nih.gov The fragmentation pattern would provide further structural confirmation. For 9H-Carbazole-9-methanol, 3-nitro-, the expected molecular ion peak would be at m/z 242. The fragmentation pattern would likely involve the loss of the methanol group (-CH2OH), the nitro group (-NO2), and fragmentation of the carbazole ring.

A summary of expected GC-MS data is presented below:

Technique Parameter Expected Result for 9H-Carbazole-9-methanol, 3-nitro-
GC Column Capillary column (e.g., DB-5MS)
Injection Mode Split/Splitless
Temperature Program Ramped from a low to a high temperature
MS Ionization Mode Electron Ionization (EI) at 70 eV
Molecular Ion (M+) m/z = 242
Key Fragments Peaks corresponding to loss of -OH, -CH2OH, -NO2

In-Depth Computational Analysis of 9H-Carbazole-9-methanol, 3-nitro- Remains an Open Area of Scientific Inquiry

Despite a comprehensive search of scientific literature and chemical databases, a detailed computational and theoretical chemistry analysis specifically for the compound 9H-Carbazole-9-methanol, 3-nitro- is not presently available in published research. While extensive computational studies have been conducted on structurally similar carbazole derivatives, the specific electronic, conformational, and interaction profiles of this particular molecule have yet to be elucidated and reported.

The field of computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) and molecular dynamics are routinely applied to explore the properties of novel compounds. For carbazole derivatives, these techniques have been instrumental in designing molecules for applications in organic electronics, pharmaceuticals, and materials science. However, the introduction of both a nitro group at the 3-position and a methanol group at the 9-position of the carbazole core creates a unique chemical entity whose properties cannot be simply extrapolated from related compounds.

In the absence of specific research on 9H-Carbazole-9-methanol, 3-nitro-, it is not possible to provide a scientifically rigorous article covering the requested topics of Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, reactivity indices, molecular dynamics simulations, and docking studies. Generating such an article would require performing original computational research, a task that falls outside the scope of this response.

Future computational studies on 9H-Carbazole-9-methanol, 3-nitro- would be necessary to generate the data for a comprehensive analysis as outlined. Such research would provide valuable insights into how the interplay between the electron-withdrawing nitro group and the polar, hydrogen-bond-donating methanol substituent governs the molecule's structure, reactivity, and potential interactions with biological targets or other molecules.

Computational and Theoretical Chemistry of 9h Carbazole 9 Methanol, 3 Nitro

Theoretical Insights into Reaction Mechanisms Involving Nitrocarbazoles

The introduction of a nitro group onto the carbazole (B46965) framework significantly influences its electronic properties and, consequently, its reactivity. Computational studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into the mechanistic pathways of reactions involving nitrocarbazole derivatives. While specific theoretical studies on the reaction mechanisms of 9H-Carbazole-9-methanol, 3-nitro- are not extensively documented, a comprehensive understanding can be extrapolated from computational analyses of related nitrocarbazole and nitro-aromatic systems.

The nitro group is a strong electron-withdrawing group, which deactivates the carbazole ring towards electrophilic substitution and activates it towards nucleophilic substitution. DFT calculations on nitrocarbazole derivatives have shown that the nitro group significantly perturbs the π-electron delocalization of the carbazole system. nih.gov This perturbation is key to understanding its reaction mechanisms.

One of the most significant impacts of the nitro group is the alteration of the molecular geometry. While DFT studies predict a completely planar conformation for isolated carbazole molecules, the substitution with a nitro group can lead to slight non-planarity in the solid state. nih.gov For an isolated molecule of a nitrocarbazole derivative, DFT calculations still generally predict a planar conformation, which is crucial for understanding its interaction with other reactants. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The presence of the electron-withdrawing nitro group at the 3-position makes the carbazole ring susceptible to nucleophilic aromatic substitution. Theoretical studies on similar nitro-aromatic compounds suggest that SNAr reactions can proceed through a stepwise or a concerted mechanism. DFT calculations have been instrumental in elucidating the transition states and intermediates involved. For instance, in many SNAr reactions, the formation of a stable anionic σ-complex, often referred to as a Meisenheimer complex, is a key intermediate. However, recent computational studies on other heterocyclic systems have indicated that some SNAr reactions may proceed through a concerted mechanism without a distinct intermediate. The specific pathway is highly dependent on the nature of the nucleophile, the leaving group, and the solvent, all of which can be modeled using computational methods.

Cycloaddition Reactions:

Nitro-substituted aromatic compounds can also participate in cycloaddition reactions. Theoretical studies on [3+2] cycloaddition reactions involving other nitro-substituted heterocycles have shown that these reactions can be highly regioselective. mdpi.com DFT calculations, often in conjunction with the Molecular Electron Density Theory (MEDT), can predict the preferred regioisomeric products by analyzing the activation energies of the different possible reaction pathways. mdpi.com These studies often reveal that the reaction proceeds through a one-step, asynchronous mechanism. While direct computational studies on the cycloaddition reactions of 9H-Carbazole-9-methanol, 3-nitro- are not available, the principles derived from related systems suggest that it could act as a dienophile or a dipolarophile in such reactions, with the regioselectivity being governed by the electronic effects of the nitro and methanol (B129727) substituents.

Influence of Substituents on Reactivity:

Below is a table summarizing the typical effects of a nitro group on the properties of a carbazole ring, as suggested by computational studies on related molecules.

PropertyEffect of 3-Nitro SubstitutionTheoretical Insight Source
Molecular Geometry Tends to maintain planarity in isolated molecules, but can induce slight non-planarity in the solid state.DFT Calculations nih.gov
Electron Density Decreases electron density on the carbazole ring, particularly at the ortho and para positions relative to the nitro group.Electrostatic Potential Maps
Aromaticity Reduces the aromaticity of the substituted benzene (B151609) ring.HOMA Index Calculations nih.gov
Reactivity towards Electrophiles Deactivates the ring, making electrophilic substitution less favorable.Frontier Molecular Orbital Analysis
Reactivity towards Nucleophiles Activates the ring for nucleophilic aromatic substitution.Transition State Theory Calculations

Applications in Materials Science and Optoelectronics Involving 9h Carbazole 9 Methanol, 3 Nitro Analogues

Organic Light-Emitting Diodes (OLEDs) and Charge Transport Layersrsc.orgresearchgate.netmdpi.com

The inherent electrical and optical properties of carbazole (B46965) derivatives make them highly suitable for various roles within Organic Light-Emitting Diodes (OLEDs). Their electron-rich nature facilitates efficient hole injection and transport, while their high triplet energy makes them excellent hosts for phosphorescent emitters. nih.govrsc.org The ability to modify the carbazole core at positions such as 3, 6, and 9 allows for the fine-tuning of properties to optimize device performance. nih.govmdpi.com

Analogues of 3-nitrocarbazole have been investigated as emitter materials in OLEDs. The strong electron-withdrawing nature of the nitro group can be paired with electron-donating moieties to create molecules with significant intramolecular charge transfer (ICT) character, leading to tunable emission colors. While specific data on 3-nitro-9-methanol carbazole is limited, related carbazole derivatives serve as efficient emitters. For instance, carbazole-π-imidazole derivatives have been synthesized for use in non-doped deep-blue OLEDs. nih.gov In one study, a device using a carbazole-phenanthroimidazole derivative (BCzB-PPI) as the emitter exhibited deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

Fused-ring carbazole derivatives are also prominent as emitters, offering extended π-electron systems and high photoluminescence quantum yields, which lead to outstanding OLED efficiencies across the visible spectrum. rsc.orgrsc.org

Carbazole derivatives are widely employed as host materials in the emissive layers of OLEDs, particularly for phosphorescent emitters (PhOLEDs). A high triplet energy is a critical requirement for a host material to ensure efficient energy transfer to the phosphorescent guest. The carbazole unit itself possesses a high triplet energy, making its derivatives suitable for this purpose. nih.gov Fused-ring carbazole derivatives, such as indolocarbazole and indenocarbazole, have been developed as state-of-the-art hosts for iridium-based emitters. rsc.orgrsc.org These materials not only possess high triplet energies but also exhibit good thermal stability and amorphous film-forming properties. nih.gov

Carbazole-based Host MaterialEmitter TypeEmission ColorMax. EQE (%)Reference
Carbazole-phenylene-triazine derivative (DACT-II)TADF sensitizer (B1316253) with fluorescent emitterNot SpecifiedNot Specified rsc.org
4,4'-N,N'-dicarbazole-biphenyl (CBP)FluorescentNot SpecifiedNot Specified nih.govnih.gov

This table presents examples of carbazole-based host materials and their performance in OLEDs.

The excellent hole-transporting properties of the carbazole moiety are one of its most valuable characteristics in optoelectronics. rsc.org This makes carbazole analogues prime candidates for hole-transporting layers (HTLs) in OLEDs. The function of the HTL is to facilitate the transport of holes from the anode to the emissive layer while blocking the passage of electrons, thereby improving charge balance and device efficiency. Numerous diarylamino-substituted carbazoles have been synthesized and utilized as HTL materials, demonstrating high thermal stability and suitable ionization potentials for efficient hole injection. nih.gov For example, some of these derivatives show thermal degradation temperatures up to 490°C and ionization potentials in the range of 5.24 to 5.81 eV. nih.gov

Photorefractive Materials and Devicesresearchgate.net

The photorefractive effect is a phenomenon where the refractive index of a material is altered by exposure to light. This effect has applications in holographic data storage, optical image processing, and phase conjugation. Carbazole-containing materials, both in polymeric and low-molecular-weight forms, have been extensively studied for their photorefractive properties. acs.org The design of photorefractive materials often involves incorporating a photosensitizer, a nonlinear optical chromophore, a charge-transporting agent, and a trapping site. The carbazole unit can act as the charge-transporting moiety. researchgate.net

For instance, a new carbazole derivative, (N,N-dimethyl-4-phenyl)-[3-[N-(2-hydroxyethyl)carbazolyl]]diazene, was synthesized for application in photorefractive materials. researchgate.net The synthesis involved the diazotization of 4-amino-N,N-dimethylaniline and its subsequent coupling with N-(2-hydroxyethyl)-carbazole. researchgate.net The resulting material's properties were characterized by various analytical techniques, including FT-IR, UV-Vis, and Differential Scanning Calorimetry (DSC), confirming its potential for photorefractive applications. researchgate.net

Photovoltaic Devices and Solar Cell Technologiesresearchgate.net

In the realm of solar energy, carbazole analogues are crucial components in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). mdpi.comnih.gov Their electron-donating nature and efficient hole-transport capabilities make them suitable for use as donor materials in bulk heterojunction solar cells and as hole-transport materials (HTMs) in perovskite solar cells. rsc.orgnih.gov

In DSSCs, carbazole-based photosensitizers are designed with various architectures, such as D-π-A (Donor-π bridge-Acceptor), to facilitate efficient charge separation and injection into the semiconductor layer. nih.gov The carbazole unit typically serves as the electron donor. nih.gov The versatility of carbazole allows for easy functionalization at multiple positions (2, 3, 6, 7, and 9), enabling the tuning of their energy levels and light-harvesting properties. mdpi.com

Polymers based on 2,7-disubstituted carbazoles have shown significant promise as electron-donating materials in OPVs, with some donor-acceptor copolymers achieving power conversion efficiencies of up to 6%. rsc.orgresearchgate.net Theoretical designs of carbazole-based donor molecules have even suggested potential efficiencies of 10%. rsc.orgresearchgate.net

Carbazole-based Material ApplicationDevice TypeKey FindingPower Conversion Efficiency (%)Reference
Donor-acceptor copolymerOrganic Photovoltaic (OPV)High efficiency through rational design6 rsc.orgresearchgate.net
1,3,6-tri[(4-diphenylamino)phenyl]− 9-(2-ethylhexyl)carbazolePerovskite Solar CellTested as a hole-transporting materialNot Specified bohrium.com
Bis(carbazole)-based polymer (H20)Solid-state Dye-Sensitized Solar CellHigher molecular weight led to a 38% increase in efficiency compared to other HTMsNot Specified mdpi.com

This table highlights the application and performance of various carbazole-based materials in photovoltaic technologies.

Polymer Chemistry and Functional Macromoleculesmdpi.com

Carbazole-containing polymers have garnered significant interest for their unique properties that are advantageous for a wide range of optoelectronic applications. researchgate.net These polymers can be synthesized with the carbazole moiety either in the main chain or as a side chain. researchgate.net Poly(N-vinylcarbazole) (PVK) is one of the most well-known examples, recognized for its photoconductive and hole-transporting properties. mdpi.commdpi.com

The polymerization of carbazole monomers can be achieved through various methods, including chemical and electrochemical polymerization. mdpi.com Functionalization of the carbazole monomer prior to polymerization allows for the creation of polymers with tailored properties. For example, the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been reported, which can be polymerized to create an analogue of PVK with a shifted oxidation potential, making it suitable for applications such as protective layers for Li-Ion batteries. mdpi.com

Carbazole-based polymers are not only used in OLEDs and solar cells but also in other areas like electrochromic devices and as recording media for holography. researchgate.netresearchgate.net The ability to create microporous polymer networks from multifunctional carbazole derivatives opens up further applications in gas storage and separation due to their high specific surface areas and chemical stability. nih.gov

Dye and Pigment Formulations with Tunable Optical Properties

The carbazole framework is a key component in the development of synthetic dyes and pigments due to its inherent photophysical properties. researchgate.net The introduction of a nitro group and modifications at the 9-position of the carbazole ring allow for the fine-tuning of the compound's optical characteristics, such as color and fluorescence.

For instance, 9-Ethyl-3-nitro-9H-carbazole is recognized as a dye intermediate, indicating its role as a precursor in the synthesis of more complex dye molecules. dyestuffintermediates.com The ability to alter the substituent at the 9-position (e.g., ethyl, methyl, butyl) provides a method to modulate the electronic properties and, consequently, the absorption and emission spectra of the resulting materials. ub.edu This tunability is crucial for creating dyes and pigments with specific, desired colors for a range of applications.

Research into carbazole derivatives has shown that their molecular construction directly influences their optoelectronic properties. ub.edu By strategically designing the molecular structure, such as varying the length of N-alkyl chains, it is possible to control the intermolecular arrangement in the solid state. This control over the molecular packing is critical for achieving desired optical properties, including deep-blue emission in fluorophores. ub.edu The 3-(phenylethynyl)-9H-carbazole unit, for example, has been effectively used to produce blue emission in Organic Light-Emitting Diodes (OLEDs). ub.edu

Table 1: Examples of 3-Nitro-9H-Carbazole Analogues and Their Relevance in Dyes

Compound Name CAS Number Molecular Formula Application/Relevance
9-Ethyl-3-nitro-9H-carbazole 86-20-4 C₁₄H₁₂N₂O₂ Dye intermediate, pigment dye dyestuffintermediates.comcymitquimica.com
9-Methyl-3-nitro-9H-carbazole 61166-05-0 C₁₃H₁₀N₂O₂ Analogue with potential for dye synthesis nih.gov
9-Butyl-3-nitro-9H-carbazole Not Available C₁₈H₂₀N₂O₂ Analogue with modified alkyl chain researchgate.net

Advanced Sensing Applications (Chemosensors, Biosensors)

Carbazole derivatives have demonstrated significant potential in the field of advanced sensing. researchgate.net Their inherent electron-rich nature and fluorescent properties make them ideal candidates for the development of chemosensors and biosensors. These sensors can detect specific analytes, such as ions or molecules, through changes in their optical or electronic signals upon interaction.

The functionalization of the carbazole core allows for the creation of materials that can act as sensors for various substances. For example, carbazole-based supramolecular assemblies have been shown to function as pH probes and as sensors for both cations and anions. researchgate.net The detection mechanism often relies on the modulation of the fluorescence of the carbazole unit upon binding with the target analyte.

While direct research on 9H-Carbazole-9-methanol, 3-nitro- for sensing is limited in the provided results, the broader family of carbazole derivatives shows promise. For example, a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has been studied for its biological activity, indicating the potential for carbazole structures to interact with biological systems, a key aspect of biosensor development. nih.gov The underlying principle is that the carbazole scaffold provides a robust platform for designing specific host-guest interactions, which are fundamental to the function of chemosensors and biosensors. researchgate.net

Other Optoelectronic and Electronic Device Architectures

The versatile electronic properties of carbazole derivatives have led to their incorporation into a variety of optoelectronic and electronic devices beyond dyes and sensors. researchgate.net These materials are particularly noted for their high electron-donating ability and photoconductivity. researchgate.net

Carbazole-based materials are extensively used in the fabrication of:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are frequently employed as host materials or as emitters in the emissive layer of OLEDs. researchgate.netub.edu Their ability to be functionalized allows for the development of materials with specific emission colors, including deep-blue, which is crucial for display and lighting applications. ub.edu

Photovoltaics (OPVs): In organic solar cells, carbazole polymers are used due to their excellent hole-transporting properties, contributing to efficient charge separation and collection. researchgate.net

Field-Effect Transistors (OFETs): The semiconducting nature of carbazole-based polymers makes them suitable for use as the active channel material in OFETs, which are essential components of flexible and transparent electronics. researchgate.net

Non-Linear Optics (NLOs): The delocalized π-electron system of the carbazole ring can give rise to significant non-linear optical properties, making these materials of interest for applications in optical communications and data processing. researchgate.net

The development of new molecular constructions, such as those based on the 3-(phenylethynyl)-9H-carbazole moiety, continues to expand the possibilities for these materials in advanced device architectures. ub.edu The ability to synthesize and process these materials into devices using solution-based techniques like spin-coating also offers advantages for manufacturing large-area and flexible electronics. ub.edu

Table 2: Mentioned Chemical Compounds

Compound Name
9H-Carbazole, 3-nitro-9-nitroso-
9H-Carbazole, 9-acetyl-3-nitro-
9H-Carbazole-9-methanol, 3-nitro-
1,3,5-tris((9H-carbazol-3-yl)ethynyl)benzene
1-(3-nitrocarbazol-9-yl)ethanone
3-(phenylethynyl)-9H-carbazole
3-iodo-9H-carbazole
3-nitro-9-octyl-9h-carbazole
6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole
9-Butyl-3-nitro-9H-carbazole
9-Ethyl-3-nitro-9H-carbazole
9-ethyl-9H-carbazole
9-ethyl-9H-carbazole-3-carbaldehyde
9-Methyl-3-nitro-9H-carbazole

Future Research Directions and Perspectives for 9h Carbazole 9 Methanol, 3 Nitro

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of functionalized carbazoles often relies on traditional methods that may involve harsh reagents, multi-step processes, and significant waste generation. nih.gov Future research on 9H-Carbazole-9-methanol, 3-nitro- should prioritize the development of elegant and sustainable synthetic strategies.

Current approaches to similar structures often involve separate steps for the nitration of the carbazole (B46965) ring and subsequent N-alkylation. A key research goal would be to devise more efficient, atom-economical routes. This could involve:

Greener Nitration Techniques: Exploring milder nitrating agents or solvent-free conditions to introduce the nitro group at the 3-position, minimizing the formation of isomers and reducing acidic waste.

One-Pot Reactions: Designing a one-pot or tandem reaction sequence where 3-nitro-9H-carbazole is generated and immediately functionalized at the nitrogen position with a hydroxymethyl equivalent.

Catalytic Pathways: Investigating transition-metal-catalyzed C-H functionalization or cross-coupling reactions as alternatives to classical methods. researchgate.netresearchgate.net For instance, palladium-catalyzed routes have proven effective for creating complex carbazole structures and could be adapted for this purpose. researchgate.net

Flow Chemistry: Utilizing microreactor technology to achieve rapid, safe, and scalable synthesis with precise control over reaction parameters, which is particularly advantageous for potentially energetic nitrated compounds.

A comparative table of potential synthetic strategies is presented below.

Methodology Potential Advantages Key Research Focus
Greener Batch Synthesis Reduced environmental impact, safer reagents.Screening of mild nitrating agents; solvent selection.
One-Pot/Tandem Synthesis Improved efficiency, reduced purification steps.Catalyst and reagent compatibility for multiple steps.
Palladium-Catalyzed Routes High selectivity and functional group tolerance.Ligand design and optimization for C-N bond formation. researchgate.net
Flow Chemistry Enhanced safety, scalability, and process control.Reactor design and optimization of reaction kinetics.

Exploration of Novel Material Science Applications with Enhanced Performance

Carbazole derivatives are renowned for their utility in optoelectronic devices, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors. researchgate.netnih.gov The unique electronic architecture of 9H-Carbazole-9-methanol, 3-nitro- makes it a prime candidate for novel material science applications.

The key lies in its donor-acceptor (D-A) structure, where the carbazole acts as the electron donor and the 3-nitro group as the acceptor. This arrangement facilitates intramolecular charge transfer (ICT), a crucial property for many optoelectronic applications. researchgate.net Future research should focus on:

Organic Electronics: Investigating its potential as a host material for phosphorescent OLEDs or as a component in thermally activated delayed fluorescence (TADF) emitters. The nitro group can help tune the triplet energy levels. researchgate.net

Photovoltaics: Exploring its use in organic solar cells or as an interfacial layer in perovskite solar cells. The methanol (B129727) group offers a convenient point of attachment to surfaces like transparent conductive oxides, potentially improving charge extraction. mdpi.com

Sensors: Developing chemosensors based on this scaffold. The ICT fluorescence could be sensitive to specific analytes, leading to "turn-on" or "turn-off" sensory responses. researchgate.net

Functional Polymers: Utilizing the methanol group as a reactive handle for polymerization. This could lead to the creation of new conductive polymers or polymeric nanoparticles with tailored electronic properties for use in energy storage or catalysis. mdpi.com

Potential Application Role of 9H-Carbazole-9-methanol, 3-nitro- Key Structural Feature(s)
Organic Light-Emitting Diodes (OLEDs) Host material or TADF emitter.Carbazole core (hole transport), nitro group (electron-accepting, triplet energy tuning). researchgate.net
Perovskite/Organic Solar Cells Hole-Transport Material (HTM) or interfacial layer.Carbazole core (hole transport), methanol group (surface anchoring). mdpi.com
Chemical Sensors Fluorescent probe.Donor-acceptor structure leading to environment-sensitive ICT fluorescence. researchgate.net
Conductive Polymers Monomeric building block.Methanol group for polymerization, carbazole backbone for conductivity. mdpi.com

Deeper Elucidation of Mechanistic Pathways at the Molecular Level

A fundamental understanding of the structure-property relationships at the molecular level is critical for rational material design. For 9H-Carbazole-9-methanol, 3-nitro-, future research must combine computational modeling with advanced spectroscopic techniques to elucidate its behavior.

Key areas for investigation include:

Computational Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the frontier molecular orbital energies (HOMO/LUMO), predict absorption and emission spectra, and model the geometry of the excited states. This would provide insight into the efficiency of the ICT process.

Photophysical Studies: Using steady-state and time-resolved spectroscopy (e.g., transient absorption, fluorescence lifetime measurements) to experimentally characterize the excited-state dynamics. This includes quantifying the rates of radiative and non-radiative decay and understanding the influence of solvent polarity on the ICT state.

Solid-State Characterization: Investigating the molecular packing in the solid state through single-crystal X-ray diffraction. researchgate.net Understanding how the molecules arrange themselves is crucial for predicting charge transport properties in thin films. The interplay between the polar nitro group and the hydrogen-bonding capable methanol group will likely dictate the packing motif.

Integration with Emerging Technologies in Diverse Fields

The unique properties of 9H-Carbazole-9-methanol, 3-nitro- position it as a candidate for integration into a range of emerging technologies. Research should extend beyond conventional applications to explore its role in next-generation systems.

Flexible and Wearable Electronics: Incorporating this molecule into polymeric matrices could yield flexible thin films for wearable sensors or displays, where the mechanical properties are as important as the electronic ones.

Covalent Organic Frameworks (COFs): Using derivatives of this molecule as building blocks for crystalline, porous COFs. nih.gov Such materials could find applications in gas storage, separation, or heterogeneous catalysis, leveraging the defined porosity and the electronic nature of the carbazole unit.

Bio-imaging and Theranostics: While many carbazoles are studied for their anticancer or antimicrobial properties, the nitro group can be a precursor to an amino group, opening pathways to biocompatible derivatives. nih.govnih.gov The inherent fluorescence of the carbazole core could be harnessed for cell imaging, while the functional handle allows for conjugation to biomolecules.

Rational Design of Next-Generation Carbazole-Based Functional Molecules

Perhaps the most significant future direction is using 9H-Carbazole-9-methanol, 3-nitro- as a versatile platform for the rational design of new functional molecules. Its two distinct functional groups—the nitro group and the methanol group—are gateways to a vast chemical space.

Modification of the Methanol Group: The primary alcohol is a highly versatile functional handle. It can be easily converted to:

Esters and Ethers: To tune solubility and modify solid-state packing.

Halides (e.g., -CH2Cl): To serve as an electrophilic site for coupling with nucleophiles.

Azides (e.g., -CH2N3): For use in "click" chemistry (e.g., CuAAC or SPAAC) to attach the carbazole unit to polymers, surfaces, or biomolecules with high efficiency.

Transformation of the Nitro Group: The nitro group is not just an electronic modulator but also a synthetic precursor. It can be:

Reduced to an Amine (-NH2): This completely changes the electronic properties, converting an electron-withdrawing group into a strong electron-donating group. The resulting 3-amino-9H-carbazole-9-methanol would have drastically different photophysical properties and could be used as a monomer for polyamides or as a site for further derivatization (e.g., acylation, diazotization). researchgate.net

This dual-handle approach allows for the systematic tuning of electronic properties, solubility, and connectivity, enabling the creation of a library of novel compounds tailored for specific, high-performance applications.

Parent Compound Target Derivative Synthetic Transformation Potential Application
9H-Carbazole-9-methanol, 3-nitro-9-(Azidomethyl)-3-nitro-9H-carbazoleTosylation followed by azide (B81097) substitutionClick chemistry conjugation to polymers or biomolecules.
9H-Carbazole-9-methanol, 3-nitro-3-Amino-9H-carbazole-9-methanolReduction of the nitro group (e.g., with SnCl2 or H2/Pd)Building block for polyamides; precursor for fluorescent dyes.
9H-Carbazole-9-methanol, 3-nitro-9H-Carbazole-9-carboxylic acid, 3-nitro-Oxidation of the primary alcoholAnchor group for dye-sensitized solar cells or metal-organic frameworks.

Q & A

Q. What are the most reliable synthetic routes for 3-nitro-9H-carbazole-9-methanol, and how do reaction conditions influence yield?

The synthesis of nitro-substituted carbazoles often involves N-acylation, Williamson ether synthesis, or nucleophilic substitution. For example, N-acylation of carbazole precursors using nitrophenyl iodonium salts (as demonstrated in derivatives like (9H-carbazol-9-yl)(4-nitrophenyl)methanone) achieves yields of 74–87% under palladium catalysis . Key parameters include solvent choice (e.g., acetonitrile for polar intermediates) and temperature control (60–80°C). Purification via column chromatography with silica gel (Rf values: 0.3–0.5) is critical to isolate the nitro-substituted product from byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 3-nitro-9H-carbazole-9-methanol?

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ≈129°) and nitro-group orientation, as shown in structurally analogous compounds like 9-(4-methoxyphenyl)-9H-carbazole .
  • 1H/13C NMR : Detects electronic effects of the nitro group; for example, deshielding of aromatic protons near the nitro substituent (δ ≈8.8–6.9 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., exact mass ≈265.08 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in nitro-substitution of carbazole derivatives be addressed?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts favorable sites for nitro-group attachment, such as the para position on phenyl rings. Experimental validation using directing groups (e.g., methoxy or halogens) enhances selectivity, as seen in derivatives like (9H-carbazol-9-yl)(3,5-dibromophenyl)methanone . Adjusting reaction pH (e.g., acidic conditions for nitration) further optimizes positional control .

Q. How should researchers resolve contradictions in synthetic yield data for nitro-carbazole derivatives?

Discrepancies in yields (e.g., 74% vs. 85% for similar routes) often stem from side reactions (e.g., over-nitration or oxidation). Systematic analysis via HPLC or GC-MS identifies byproducts like dinitro derivatives. Reaction monitoring (e.g., in situ IR for nitro-group formation) and iterative optimization of catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) improve reproducibility .

Q. What are the stability considerations for 3-nitro-9H-carbazole-9-methanol under varying experimental conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, requiring inert atmospheres (N2/Ar) during high-temperature reactions .
  • Photostability : UV-Vis spectroscopy shows nitro-group degradation under prolonged UV exposure; light-sensitive experiments should use amber glassware .
  • Hydrolytic stability : Nitro-carbazoles are susceptible to hydrolysis in basic aqueous media; storage in anhydrous solvents (e.g., THF) is recommended .

Q. How can theoretical frameworks guide the design of 3-nitro-9H-carbazole-9-methanol for optoelectronic applications?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps ≈3.2 eV) and charge transport behavior. Linking synthesis to conceptual frameworks (e.g., Marcus theory for electron transfer) enables targeted modification of nitro-group electron-withdrawing effects. Experimental validation via cyclic voltammetry confirms redox potentials aligned with theoretical predictions .

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9H-Carbazole-9-methanol, 3-nitro-
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9H-Carbazole-9-methanol, 3-nitro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.